Cas no 282547-67-5 (6-Methoxy-1H-indol-4-amine)
6-Methoxy-1H-indol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 6-Methoxy-1H-indol-4-amine
- 1H-Indol-4-amine,6-methoxy-
- 4-Amino-6-methoxyindole
- 1H-Indol-4-amine,6-methoxy
- 6-Methoxy-1H-indol-4-ylamine
- AKOS006286247
- SCHEMBL6637250
- AS-40478
- 282547-67-5
- MFCD08272217
- A876753
- FT-0647910
- SB15290
- DTXSID90593552
- CS-0320557
- DB-067907
-
- MDL: MFCD08272217
- Inchi: 1S/C9H10N2O/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,10H2,1H3
- InChI Key: XJGBKRSMCOBAPD-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C2C=CNC=2C=1)N
Computed Properties
- Exact Mass: 162.07900
- Monoisotopic Mass: 162.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 51Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 394.2±22.0 °C at 760 mmHg
- Flash Point: 192.2±22.3 °C
- Refractive Index: 1.698
- PSA: 51.04000
- LogP: 2.33990
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
6-Methoxy-1H-indol-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Methoxy-1H-indol-4-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methoxy-1H-indol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007120-250mg |
6-Methoxy-1H-indol-4-amine |
282547-67-5 | 95% | 250mg |
$376.20 | 2023-09-02 | |
| Alichem | A199007120-1g |
6-Methoxy-1H-indol-4-amine |
282547-67-5 | 95% | 1g |
$906.30 | 2023-09-02 | |
| Chemenu | CM146489-1g |
6-Methoxy-1H-indol-4-amine |
282547-67-5 | 95% | 1g |
$720 | 2021-08-05 | |
| TRC | M916010-10mg |
6-Methoxy-1H-indol-4-amine |
282547-67-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M916010-50mg |
6-Methoxy-1H-indol-4-amine |
282547-67-5 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | M916010-100mg |
6-Methoxy-1H-indol-4-amine |
282547-67-5 | 100mg |
$ 320.00 | 2022-06-03 | ||
| Chemenu | CM146489-1g |
6-Methoxy-1H-indol-4-amine |
282547-67-5 | 95% | 1g |
$798 | 2024-07-28 | |
| eNovation Chemicals LLC | Y0978178-5g |
6-Methoxy-1H-indol-4-amine |
282547-67-5 | 95% | 5g |
$2000 | 2024-08-02 | |
| eNovation Chemicals LLC | D273040-1g |
6-methoxy-1H-indol-4-amine |
282547-67-5 | 95% | 1g |
$672 | 2025-02-20 | |
| eNovation Chemicals LLC | D273040-5g |
6-methoxy-1H-indol-4-amine |
282547-67-5 | 95% | 5g |
$2088 | 2025-02-20 |
6-Methoxy-1H-indol-4-amine Suppliers
6-Methoxy-1H-indol-4-amine Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 6-Methoxy-1H-indol-4-amine
Introduction to 6-Methoxy-1H-indol-4-amine (CAS No. 282547-67-5)
6-Methoxy-1H-indol-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 282547-67-5, is a heterocyclic organic compound belonging to the indole family. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its structural versatility and potential biological activities. The presence of both methoxy and amino functional groups makes it a valuable scaffold for the development of novel therapeutic agents.
The indole core is a well-documented motif in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological effects. Specifically, 6-Methoxy-1H-indol-4-amine has been studied for its role in modulating various biological pathways, particularly those involving neurotransmitter systems and inflammatory responses. Its molecular structure allows for easy modifications, enabling researchers to fine-tune its pharmacokinetic and pharmacodynamic properties.
In recent years, there has been growing interest in indole derivatives as potential candidates for treating neurological disorders, cancer, and inflammatory diseases. The methoxy group at the 6-position and the amine group at the 4-position of 6-Methoxy-1H-indol-4-amine contribute to its unique reactivity and interaction with biological targets. This compound has been explored in preclinical studies for its ability to interact with enzymes and receptors involved in pain perception, mood regulation, and immune responses.
One of the most compelling aspects of 6-Methoxy-1H-indol-4-amine is its potential as a prodrug or intermediate in the synthesis of more complex molecules. Its stability under various conditions makes it an attractive candidate for further chemical modifications. Researchers have leveraged its structural features to develop derivatives with enhanced bioavailability or targeted delivery systems, which are critical for improving therapeutic efficacy.
The synthesis of 6-Methoxy-1H-indol-4-amine typically involves multi-step organic reactions, starting from readily available indole precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. The optimization of synthetic routes has also led to improvements in yield and purity, ensuring that researchers can conduct experiments with high-quality starting materials.
From a computational chemistry perspective, 6-Methoxy-1H-indol-4-amine has been subjected to extensive molecular modeling studies to predict its interactions with biological targets. These studies have provided valuable insights into its binding affinity and mode of action, guiding the design of more potent analogs. The integration of machine learning algorithms has further accelerated the discovery process by identifying promising derivatives based on structural features alone.
The pharmacological profile of 6-Methoxy-1H-indol-4-amine has been investigated across multiple species, including rodents and non-human primates. Initial findings suggest that it may exert its effects through mechanisms involving modulation of neurotransmitter release or receptor activity. For instance, studies have explored its potential role in enhancing serotonin receptor binding, which could have implications for treating conditions such as depression or anxiety.
Additionally, the anti-inflammatory properties of 6-Methoxy-1H-indol-4-amine have been examined in vitro and in vivo. It has shown promise in reducing inflammation by inhibiting key pro-inflammatory cytokines and enzymes. This makes it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
The safety profile of 6-Methoxy-1H-indol-4-amine is another critical area of study. Preclinical toxicology assessments have been conducted to evaluate its acute and chronic toxicity potential. These studies have generally indicated that the compound is well-tolerated at moderate doses but may exhibit some degree of hepatotoxicity at higher concentrations. Understanding these safety parameters is essential for guiding clinical development strategies.
In conclusion,6-Methoxy-1H-indol-4-aminedemonstrates significant promise as a pharmacological scaffold due to its structural features and biological activities. Its versatility in synthetic chemistry and potential therapeutic applications make it an attractive candidate for further research and development. As our understanding of biological pathways continues to evolve, 6-Methoxy -1H-indol -4 -amine will likely play an increasingly important role in the discovery of novel treatments for human diseases.
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